molecular formula C14H15NO2 B1299739 [4-(4-Methoxyphenoxy)phenyl]methanamine CAS No. 477868-65-8

[4-(4-Methoxyphenoxy)phenyl]methanamine

Cat. No.: B1299739
CAS No.: 477868-65-8
M. Wt: 229.27 g/mol
InChI Key: VEJUSGNMSTZUSD-UHFFFAOYSA-N
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Description

[4-(4-Methoxyphenoxy)phenyl]methanamine ( 477868-65-8) is a high-purity amine compound supplied for advanced chemical and pharmaceutical research . This chemical, with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol, serves as a valuable building block in organic synthesis . Its structure features a benzylamine core connected to a 4-methoxyphenoxy ether, making it a versatile intermediate for exploring novel chemical entities . Researchers utilize this compound in the development of potential bioactive molecules. As a primary amine, it can undergo common reactions such as amide bond formation, reductive amination, and serve as a precursor to heterocyclic compounds. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures should be followed. It is recommended to store the product sealed under dry conditions at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

[4-(4-methoxyphenoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJUSGNMSTZUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Chemical Transformations of 4 4 Methoxyphenoxy Phenyl Methanamine

Established Synthetic Routes to the [4-(4-Methoxyphenoxy)phenyl]methanamine Core

The construction of the [4-(4-Methoxyphenoxy)phenyl]methanamine core structure is typically achieved through multi-step synthetic sequences that allow for the careful assembly of the molecule.

Multi-step synthesis is a common strategy for preparing complex molecules like [4-(4-Methoxyphenoxy)phenyl]methanamine from simpler, commercially available starting materials. This approach involves a sequence of reactions, where the product of one step becomes the starting material for the next, ultimately leading to the target molecule.

A prevalent multi-step approach begins with the synthesis of a key intermediate, 4-(4-methoxyphenoxy)benzonitrile. This is often achieved through a nucleophilic aromatic substitution reaction between 4-methoxyphenol (B1676288) and 4-fluorobenzaldehyde (B137897) to form 4-(4-methoxyphenoxy)benzaldehyde, which is then converted to the nitrile. nih.gov The final step involves the reduction of the nitrile group to an amine. A common method for this transformation is catalytic hydrogenation. google.com For instance, 4-(4-alkylphenoxy)benzonitriles can be catalytically reduced in the presence of ammonia (B1221849) to yield the corresponding benzylamines. google.com

Another synthetic pathway involves the reaction of 4-fluorobenzonitrile (B33359) with the sodium salt of p-cresol (B1678582) in dimethyl sulfoxide (B87167) to produce 4-(4-methylphenoxy)benzonitrile. google.com This intermediate is then reduced to the final benzylamine (B48309) product. google.com

The following interactive table summarizes a representative multi-step synthesis of a related compound, (4-(p-tolyloxy)phenyl)methanamine (B148088) hydrochloride, highlighting the key transformations and reagents.

Interactive Data Table: Multi-Step Synthesis Example

Step Starting Material Reagent(s) Product Yield
1 4-Fluorobenzonitrile, p-Cresol Sodium salt formation, Dimethyl sulfoxide 4-(4-Methylphenoxy)benzonitrile Not specified
2 4-(4-Methylphenoxy)benzonitrile Hydrogen, Catalyst 4-(4'-Methylphenoxy)benzylamine Not specified
3 4-(4'-Methylphenoxy)benzylamine Methanol (B129727), Toluene, Hydrochloric acid (4-(p-tolyloxy)phenyl)methanamine hydrochloride 97%

Another important precursor is 4-(4-methoxyphenoxy)benzonitrile. This can be prepared by reacting 4-fluorobenzonitrile with the sodium salt of p-cresol. google.com The synthesis of various substituted benzonitriles is a well-established area of organic chemistry, providing multiple routes to this key intermediate.

Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize product yield and purity while minimizing reaction time and cost. nsf.govosti.gov For the synthesis of compounds related to [4-(4-Methoxyphenoxy)phenyl]methanamine, various parameters are adjusted. For instance, in the synthesis of 4-methoxychalcone, the temperature and the ratio of reactants were varied to find the optimal conditions, with the best yield of 42.1% achieved at room temperature with a 1:1 reactant ratio. researchgate.net

In the synthesis of fatty acid derived 4-methoxybenzylamides, optimization of the molar ratios of the fatty acid, 4-methoxybenzylamine (B45378) (a related compound), dicyclohexylcarbodiimide (B1669883) (DCC), and 4-dimethylaminopyridine (B28879) (DMAP) was performed to achieve yields in the range of 84–90%. nih.gov The use of catalysts is a common strategy to improve yields and shorten reaction times. nih.gov

Functional Group Interconversions and Derivatization

Once the core structure of [4-(4-Methoxyphenoxy)phenyl]methanamine is synthesized, it can undergo various functional group interconversions and derivatizations to produce a wide range of other compounds.

The primary amine group of [4-(4-Methoxyphenoxy)phenyl]methanamine is a key site for further reactions. Reductive amination is a powerful method for forming C-N bonds. researchgate.net This reaction typically involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine. researchgate.net For example, 4'-fluoroacetophenone (B120862) can react with benzylamine via reductive amination to form N-(1-(4-fluorophenyl)ethyl)benzylamine. researchgate.net

Condensation reactions are also frequently employed. For instance, Schiff bases can be formed through the condensation reaction of an amine with an aldehyde or ketone. researchgate.net These reactions are often used to create new compounds with specific biological or material properties. researchgate.net

The following interactive table provides examples of amination and condensation reactions involving related benzylamines.

Interactive Data Table: Amination and Condensation Reaction Examples

Reaction Type Amine Reactant Carbonyl/Other Reactant Product
Reductive Amination Benzylamine 4'-Fluoroacetophenone N-(1-(4-fluorophenyl)ethyl)benzylamine
Amide Formation 4-Methoxybenzylamine Undec-10-enoic acid N-(4-methoxybenzyl)undec-10-enamide
Schiff Base Formation (E)-1-(4-methoxyphenyl)methanamine (E)-3-(4-nitrophenyl)acrylaldehyde (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine

The diaryl ether linkage in [4-(4-Methoxyphenoxy)phenyl]methanamine is a defining structural feature. The formation of this ether bond is a critical step in the synthesis. As previously mentioned, a common method is the nucleophilic aromatic substitution reaction between a phenoxide and an activated aryl halide. nih.gov For example, the reaction of 4-methoxyphenol with 4-fluorobenzaldehyde is a key step in one of the synthetic routes. nih.gov

Other etherification methods can also be employed in the synthesis of related compounds. For instance, the Williamson ether synthesis, which involves the reaction of an alkoxide or phenoxide with a primary alkyl halide, is a classic method for forming ethers. While not directly applicable to the formation of the diaryl ether in the target molecule, it is a fundamental etherification process in organic synthesis. Modern methods for ether synthesis include copper-catalyzed C-O coupling reactions. organic-chemistry.org

Selective Oxidation and Reduction Reactions

The aminomethyl group in [4-(4-Methoxyphenoxy)phenyl]methanamine is susceptible to various oxidation and reduction reactions, allowing for its conversion into other valuable functional groups.

Selective oxidation of the primary amine to an aldehyde, specifically 4-(4-methoxyphenoxy)benzaldehyde, can be achieved using modern, mild oxidation systems. A prominent example involves the use of stable nitroxyl (B88944) radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with a co-oxidant. Metal-free approaches, such as employing (diacetoxyiodo)benzene (B116549) (PhI(OAc)2) with a catalytic amount of TEMPO, offer an efficient method for this transformation under mild conditions. Similarly, a system composed of sodium periodate (B1199274) (NaIO4) and catalytic TEMPO in an aqueous-organic medium provides a selective and environmentally benign route to the corresponding aldehyde without significant overoxidation to the carboxylic acid.

These TEMPO-based systems operate via the in-situ generation of a highly reactive oxoammonium species, which is the active oxidant. The general conditions for such oxidations are summarized in the table below.

Table 1: Reaction Conditions for Selective Oxidation of Primary Amines to Aldehydes

Catalyst System Co-oxidant Solvent Temperature (°C) Reaction Time Typical Yield (%)
Catalytic TEMPO PhI(OAc)2 Dichloromethane 0 to Room Temp 10-20 min >90

Conversely, while the amine functionality itself is already in a reduced state, reactions involving the broader molecular framework can be considered. For instance, should the synthesis start from the corresponding nitrile, 4-(4-methoxyphenoxy)benzonitrile, its reduction is a key step to affording the target primary amine. Catalytic hydrogenation is a common and efficient method for this transformation. Various catalyst systems can be employed, including nickel- and lanthanum-based catalysts. For instance, a Lanthanum/Magnesium Oxide (La/MgO) catalyst has demonstrated high activity and selectivity in the hydrogenation of benzonitriles to benzylamines.

The general parameters for the catalytic hydrogenation of aromatic nitriles are outlined in the following table.

Table 2: Conditions for Catalytic Hydrogenation of Aromatic Nitriles

Catalyst Hydrogen Source Solvent Temperature (°C) Pressure (bar)
Supported Nickel H2 gas Methanol ~100 ~10

Advanced Synthetic Techniques and Green Chemistry Principles in [4-(4-Methoxyphenoxy)phenyl]methanamine Synthesis

The synthesis of [4-(4-Methoxyphenoxy)phenyl]methanamine can be approached through various methods, with a growing emphasis on advanced techniques and adherence to green chemistry principles to enhance efficiency, safety, and sustainability.

A plausible and common synthetic route commences with the formation of the diaryl ether bond, followed by the introduction and subsequent reduction of a nitrile group. The initial diaryl ether, 4-(4-methoxyphenoxy)benzonitrile, can be synthesized via a nucleophilic aromatic substitution reaction between a phenoxide and an activated aryl halide.

In the context of green chemistry, the reduction of the nitrile precursor to the final amine product is a focal point. Catalytic hydrogenation, as mentioned previously, is inherently a green process due to its high atom economy, producing only water as a byproduct when using molecular hydrogen. The use of heterogeneous catalysts that can be easily recovered and recycled further enhances the green credentials of this method.

Advanced synthetic techniques such as continuous flow chemistry offer significant advantages for the synthesis of amines and their precursors. Flow chemistry allows for precise control over reaction parameters, including temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic reactions. The small reactor volumes in flow systems enhance heat and mass transfer, minimizing the formation of byproducts and allowing for rapid process optimization. While a specific flow synthesis for [4-(4-methoxyphenoxy)phenyl]methanamine has not been detailed in the literature, the principles of flow chemistry have been successfully applied to the synthesis of various amines, including the selective hydrogenation of nitroarenes and other related transformations. The development of a continuous flow process for the synthesis of this compound would involve pumping the nitrile precursor dissolved in a suitable solvent through a heated reactor packed with a heterogeneous hydrogenation catalyst in the presence of a continuous stream of hydrogen.

The principles of green chemistry applicable to the synthesis of [4-(4-Methoxyphenoxy)phenyl]methanamine are summarized below.

Table 3: Application of Green Chemistry Principles in the Synthesis of [4-(4-Methoxyphenoxy)phenyl]methanamine

Green Chemistry Principle Application in Synthesis
Atom Economy Catalytic hydrogenation of the nitrile precursor to the amine has high atom economy.
Use of Catalysis Employing recyclable heterogeneous catalysts for the diaryl ether formation and nitrile reduction steps.
Safer Solvents and Auxiliaries Preference for greener solvents like methanol or ethanol (B145695) in hydrogenation, and minimizing the use of hazardous reagents.
Energy Efficiency Microwave-assisted synthesis for the diaryl ether formation can reduce reaction times and energy consumption. Flow chemistry can also lead to more energy-efficient processes.

| Process Intensification | Continuous flow reactors offer enhanced safety, better process control, and potential for seamless scalability. |

Iii. Structural Analogues and Derivative Chemistry of 4 4 Methoxyphenoxy Phenyl Methanamine

Design Principles for [4-(4-Methoxyphenoxy)phenyl]methanamine Derivatives

The design of derivatives based on the [4-(4-Methoxyphenoxy)phenyl]methanamine scaffold is guided by established medicinal chemistry principles. The primary objective is to explore the chemical space around the core molecule to identify analogues with enhanced or novel properties. Key strategies include:

Isosteric and Bioisosteric Replacement: This involves substituting atoms or groups with other atoms or groups that have similar physical or chemical properties. For instance, the methoxy (B1213986) group (-OCH₃) could be replaced with other alkoxy groups, a hydroxyl group (-OH), or a halogen to probe the effect of electronics and hydrogen bonding potential.

Structural Simplification or Elaboration: The core structure can be simplified to identify the minimal pharmacophore responsible for a particular activity. Conversely, adding functional groups can introduce new interaction points with biological targets. For example, derivatives like N-(4-methoxyphenyl)pentanamide have been prepared as simplified analogues of more complex anthelmintic drugs. nih.gov

Conformational Restriction: Introducing rigid elements, such as rings or double bonds, can lock the molecule into a specific conformation. This can lead to higher affinity for a target by reducing the entropic penalty of binding.

Modulation of Physicochemical Properties: Altering substituents can fine-tune properties like the partition coefficient (log P), which affects membrane permeability and solubility. For example, the introduction of polar groups can increase aqueous solubility, while nonpolar groups can enhance lipid solubility.

Pharmacophore Hybridization: Combining the [4-(4-Methoxyphenoxy)phenyl]methanamine scaffold with other known active chemical motifs can lead to hybrid molecules with dual or synergistic activities.

A notable example of derivative design is seen in the development of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine, a dual agonist for peroxisome proliferator-activated receptors (PPARα/γ). nih.gov This complex molecule incorporates the methoxyphenoxy moiety as part of a larger structure designed for specific biological activity.

Synthesis and Characterization of Structural Analogues

The synthesis of analogues typically involves multi-step reaction sequences starting from commercially available materials. Characterization of the final products is crucial to confirm their structure and purity, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

The benzylamine (B48309) and phenoxy portions of the molecule are common targets for substitution. Synthesis of these derivatives often involves nucleophilic aromatic substitution (SNAr) reactions to form the diaryl ether bond, followed by modification of the benzylamine moiety.

For example, a general synthesis could start with the SNAr reaction between a substituted 4-fluoronitrobenzene and a substituted phenol. nih.gov The resulting nitro-substituted diphenyl ether can then be reduced to the corresponding aniline. Subsequent amide bond formation or other modifications can lead to a variety of derivatives. nih.gov Similarly, novel benzylamine derivatives have been synthesized and evaluated for various activities, showcasing the versatility of this chemical class. openmedicinalchemistryjournal.com

Table 1: Examples of Synthesized Substituted Benzylamine Derivatives

Compound Name Starting Materials Key Reaction Steps Reference
3-Ethoxy-2-hydroxy-N-(2-fluorophenyl)benzylamine Substituted benzaldehyde, 2-fluoroaniline Reductive amination openmedicinalchemistryjournal.com
4-(4-Benzoylaminophenoxy)phenol derivatives 4-Fluoronitrobenzene, Hydroquinone, Benzoic acid derivatives SNAr reaction, Nitro reduction, Amide formation nih.gov
4-(4'-methylphenoxy)benzylamine hydrochloride 4-(4'-methylphenoxy)benzonitrile Catalytic hydrogenation, Salt formation chemicalbook.com

Modifications on the phenyl ring bearing the methanamine group or the introduction of various aryl and alkyl groups can significantly impact the molecule's properties. The synthesis of (4-(p-tolyloxy)phenyl)methanamine (B148088), an analogue where the methoxy group is replaced by a methyl group, proceeds via the catalytic hydrogenation of 4-(4'-methylphenoxy)benzonitrile. chemicalbook.com This highlights a common synthetic route for such analogues, starting from a nitrile precursor.

Further substitutions on the phenyl rings can be achieved by selecting appropriately substituted starting materials. For instance, the synthesis of 2-phenoxybenzamide (B1622244) derivatives involved coupling various substituted anilines with substituted 2-phenoxybenzoic acids, demonstrating how diversity can be introduced at multiple positions. mdpi.com

The primary amine of [4-(4-Methoxyphenoxy)phenyl]methanamine is a versatile functional group for creating derivatives, most notably through condensation reactions with aldehydes or ketones to form Schiff bases (imines). This reaction is a cornerstone for generating molecular diversity. nih.govfabad.org.tr

The general synthesis involves the condensation of the primary amine with a corresponding aldehyde in a suitable solvent, often with refluxing. mdpi.com The resulting Schiff base can be a stable final product or an intermediate that can be subsequently reduced to a secondary amine. mdpi.com For example, the synthesis of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline proceeds through the formation of a Schiff base from p-anisidine (B42471) and 4-(dimethylamino)benzaldehyde, followed by reduction with sodium borohydride. mdpi.com

Schiff bases are of significant interest due to their wide range of biological activities and their role as intermediates in the synthesis of N-containing heterocyclic compounds. nih.gov

Table 2: Synthesis of Schiff Bases and Related Compounds

Derivative Type General Reaction Reactants Significance Reference
Schiff Base Condensation Primary amine + Aldehyde/Ketone Biologically active compounds, Synthetic intermediates nih.govscirp.org
Secondary Amine Schiff base formation followed by reduction Primary amine + Aldehyde, then reducing agent (e.g., NaBH₄) Stable analogues with different properties from the Schiff base mdpi.com
Triazole-imidazole Schiff Bases Multi-step synthesis culminating in condensation 5-substituted-4-amino-1,2,4-triazol-3-one + 4-imidazole carboxyaldehyde Creation of complex heterocyclic systems with potential biological activity fabad.org.tr

Structure-Activity Relationship Studies in Derivative Series

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological or chemical activity. By synthesizing a series of related compounds and evaluating their activity, researchers can build models that guide the design of more potent and selective analogues.

In another study on pyrazolo[1,5-a]pyrimidin-7-amines, SAR analysis showed that analogues with a 3-(4-fluoro)phenyl group and various 5-aryl or 5-heteroaryl substituents exhibited potent activity against Mycobacterium tuberculosis. mdpi.com Specifically, for a subset of derivatives, electron-donating groups on a pendant phenyl ring were found to be active, while electron-withdrawing groups were not. mdpi.com

For 4-(4-benzoylaminophenoxy)phenol derivatives acting as androgen receptor antagonists, SAR studies indicated that compounds bearing a nitrophenyl group, a common feature in other antagonists, did not show significant activity, suggesting a novel mechanism of action for this new class of compounds. nih.gov These examples underscore the importance of systematic structural modification to elucidate the key molecular features required for a desired activity.

Iv. Computational Chemistry and Theoretical Investigations of 4 4 Methoxyphenoxy Phenyl Methanamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. researchgate.net Methods like DFT at the B3LYP/6-311G level of theory are commonly used to optimize molecular geometry and calculate a wide range of electronic parameters. epstem.nettci-thaijo.org

The electronic behavior of [4-(4-Methoxyphenoxy)phenyl]methanamine is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netscite.ai A smaller energy gap suggests higher reactivity.

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify various aspects of chemical behavior. These include ionization potential, electron affinity, chemical hardness (η), and electrophilicity (ω). A high electrophilicity index, for instance, suggests a molecule can act as a strong electrophile, readily forming bonds with biomolecules. nih.gov

Table 1: Illustrative Electronic Properties of [4-(4-Methoxyphenoxy)phenyl]methanamine (Hypothetical DFT Calculation)

Parameter Value (eV) Description
EHOMO -5.85 Energy of the Highest Occupied Molecular Orbital
ELUMO -0.95 Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 4.90 Indicates high kinetic stability
Ionization Potential (I) 5.85 Energy required to remove an electron
Electron Affinity (A) 0.95 Energy released when an electron is added
Chemical Hardness (η) 2.45 Resistance to change in electron distribution

Charge distribution analysis, such as Mulliken population analysis, assigns partial charges to each atom in the molecule. epstem.net This reveals the charge distribution and identifies atoms that are electron-deficient or electron-rich. In [4-(4-Methoxyphenoxy)phenyl]methanamine, the nitrogen atom of the amine group and the oxygen atoms of the ether and methoxy (B1213986) groups would be expected to carry negative partial charges, making them nucleophilic centers.

Table 2: Hypothetical Mulliken Atomic Charges for Key Heteroatoms

Atom Element Hypothetical Charge (e)
O1 Oxygen (ether link) -0.58
O2 Oxygen (methoxy) -0.61

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. tci-thaijo.org It is an invaluable tool for predicting how a molecule will interact with other species. The MEP map uses a color scale to indicate electrostatic potential, where red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue signifies regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For [4-(4-Methoxyphenoxy)phenyl]methanamine, the MEP map would be expected to show strong negative potential (red/yellow) around the nitrogen atom of the primary amine and the oxygen atom of the methoxy group, highlighting these as the primary sites for electrophilic attack or hydrogen bonding. tci-thaijo.orgsemanticscholar.org The hydrogen atoms of the amine group would exhibit positive potential (blue), indicating their role as hydrogen bond donors.

Conformational Analysis and Molecular Dynamics Simulations

The structure of [4-(4-Methoxyphenoxy)phenyl]methanamine is not rigid; it possesses several rotatable single bonds, including the C-O ether linkages and the C-C bond connecting the phenyl ring to the methanamine group. This flexibility allows the molecule to adopt various spatial arrangements, or conformations. Conformational analysis is a computational method used to identify the most stable low-energy conformers of a molecule. researchgate.net Such studies can reveal the preferred three-dimensional shape of the molecule, which is crucial for its interaction with other molecules, such as biological receptors.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. nih.gov By simulating the motions of atoms and bonds based on a given force field, MD can explore the conformational landscape, revealing how the molecule flexes, bends, and interacts with its environment (e.g., a solvent like water). nih.gov An MD simulation could show the stability of certain conformations, the dynamics of the ether linkage, and the hydrogen bonding potential of the amine group with surrounding water molecules.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. mdpi.com This involves locating transition state structures and calculating the activation energy barriers, which determine the reaction rate.

For example, the N-acetylation of [4-(4-Methoxyphenoxy)phenyl]methanamine is a common chemical transformation. A theoretical study could model the reaction with acetyl chloride, elucidating the stepwise mechanism. Quantum mechanical calculations could confirm whether the reaction proceeds through a concerted or a stepwise pathway, and could calculate the energies of any intermediates and transition states involved. mdpi.com Such studies provide a detailed atomistic understanding of reactivity that is often inaccessible through experimental means alone. chemrxiv.org

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico techniques are widely used in drug discovery to predict how a molecule might interact with a biological target, typically a protein or enzyme. Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov

A docking study of [4-(4-Methoxyphenoxy)phenyl]methanamine into a hypothetical enzyme active site would predict its binding mode and estimate its binding affinity, often expressed as a docking score. nih.gov The results would highlight key interactions, such as hydrogen bonds between the amine group and amino acid residues (e.g., Asp, Glu) or pi-pi stacking between the aromatic rings and residues like Phe, Tyr, or Trp.

Pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) can also be predicted using computational models. frontiersin.org These predictions assess the "drug-likeness" of a compound by evaluating properties such as solubility, cell permeability, and potential for metabolism by cytochrome P450 enzymes. nih.gov

Table 3: Illustrative Molecular Docking and ADME Predictions (Hypothetical)

Target Protein Binding Affinity (kcal/mol) Key Predicted Interactions
Monoamine Oxidase B -7.8 H-bond with Tyr435; Pi-pi stacking with Tyr398
Serotonin Transporter -8.2 H-bond with Asp98; Cation-pi with Phe341
Predicted Property Value/Prediction Implication
HIA (Human Intestinal Absorption) High Good potential for oral absorption
BBB Permeation Likely May cross the blood-brain barrier
CYP2D6 Substrate Yes Likely to be metabolized by CYP2D6

V. Research Applications of 4 4 Methoxyphenoxy Phenyl Methanamine in Advanced Chemical Fields

[4-(4-Methoxyphenoxy)phenyl]methanamine as a Core Synthon in Organic Synthesis

A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. The structural components of [4-(4-Methoxyphenoxy)phenyl]methanamine make it a valuable synthon for the construction of more complex molecular architectures. The diaryl ether framework provides a stable and somewhat flexible backbone, while the benzylamine (B48309) group offers a reactive site for a variety of chemical transformations.

In the realm of fine chemical production, which involves the synthesis of complex, pure chemical substances in limited quantities, intermediates with versatile reactivity are highly sought after. [4-(4-Methoxyphenoxy)phenyl]methanamine can serve as a key intermediate due to the presence of the primary amine group. This functional group is amenable to a wide range of reactions, including acylation, alkylation, and arylation, allowing for the introduction of diverse functionalities.

The synthesis of diaryl ethers and diaryl amines is a significant area of organic chemistry, with applications in pharmaceuticals, agrochemicals, and materials science. nih.govrsc.org Methodologies such as the Ullmann condensation and Buchwald-Hartwig amination are commonly employed for the formation of C-O and C-N bonds, respectively. acs.org The structure of [4-(4-Methoxyphenoxy)phenyl]methanamine itself is a testament to these synthetic strategies. As an intermediate, it can be further elaborated. For instance, the amine group can be transformed into amides, sulfonamides, or more complex nitrogen-containing heterocycles. Benzylamine-derived sulfonamides, for example, have been synthesized using solid-phase techniques to create libraries of compounds with potential biological activity. nih.gov

Reaction Type Potential Reagents Potential Products Relevance to Fine Chemicals
AcylationAcid chlorides, AnhydridesAmidesPrecursors to pharmaceuticals and polymers
AlkylationAlkyl halides, EpoxidesSecondary and Tertiary AminesBuilding blocks for diverse chemical structures
Reductive AminationAldehydes, KetonesSecondary AminesSynthesis of biologically active molecules
SulfonylationSulfonyl chloridesSulfonamidesImportant pharmacophores in drug discovery

The synthesis of complex organic molecules often relies on the strategic use of building blocks that introduce specific structural and functional elements. The diaryl ether motif is present in a number of biologically active natural products and pharmaceuticals. rsc.org The presence of this framework in [4-(4-Methoxyphenoxy)phenyl]methanamine makes it a potentially valuable precursor in the total synthesis of such molecules.

The benzylamine moiety can be a key handle for constructing larger molecular assemblies. For example, it can participate in multi-component reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. The synthesis of diarylmethylamines, a related structural class, has been achieved through various C-C bond-forming reactions, highlighting the utility of amine precursors in building molecular complexity. organic-chemistry.org The strategic unmasking or transformation of the amine group at a late stage of a synthesis can also be a powerful tool in the elaboration of complex targets. The synthesis of complex and diverse compounds from natural product scaffolds is an area of active research, and versatile building blocks are essential for these endeavors. illinois.edu

Contributions to Advanced Materials Science

The structural features of [4-(4-Methoxyphenoxy)phenyl]methanamine also suggest its potential as a building block for advanced materials with tailored properties. The diaryl ether linkage can impart thermal stability and solubility, while the amine group provides a site for polymerization or for coordination to metal centers.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs are highly dependent on the structure and functionality of the organic linkers. researchgate.net While there is no specific literature detailing the use of [4-(4-Methoxyphenoxy)phenyl]methanamine as a ligand in MOF synthesis, its structure contains features that are desirable for this purpose.

The amine group can be a coordination site for metal ions. More commonly, the aromatic rings of the diaryl ether backbone could be functionalized with carboxylic acid groups, which are typical coordinating groups for MOF construction. A derivative such as [4-(4-methoxyphenoxy)phenyl]dicarboxylic acid, synthesized from the corresponding methanamine, could act as a bent, ditopic linker. The diaryl ether unit would provide a degree of flexibility to the resulting framework. The design of ligands with specific geometries and functionalities is crucial for controlling the topology and properties of MOFs. nih.gov The use of oligomeric ligands to create "oligoMOFs" is an emerging area, and functionalized diaryl ether structures could be incorporated into such designs. nih.gov Tetraphenylethene-based ligands, which share some structural similarities in terms of multiple phenyl rings, have been used to create luminescent MOFs. frontiersin.org

Potential MOF Ligand Derivative Coordination Moiety Potential Metal Ions Anticipated MOF Properties
[4-(4-Methoxyphenoxy)phenyl]dicarboxylic acidCarboxylateZn(II), Cu(II), Zr(IV)Porosity, Catalytic Activity, Gas Sorption
Amino-functionalized diaryl ether dicarboxylateCarboxylate, AmineTransition MetalsPost-synthetic modification capabilities, Sensing

Organic electronic and optical materials are at the forefront of next-generation technologies such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netfrontiersin.org The electronic properties of these materials are dictated by their molecular structure. The diaryl ether unit in [4-(4-Methoxyphenoxy)phenyl]methanamine can contribute to a non-coplanar structure, which can be beneficial in some applications by preventing strong intermolecular aggregation that can quench luminescence.

The methoxy (B1213986) group is an electron-donating group, which can influence the HOMO and LUMO energy levels of the molecule. The introduction of methoxy groups into organic semiconductors has been shown to impact their performance in thin-film transistors. rsc.org The amine group can also act as an electron donor and provides a reactive handle for incorporating the molecule into a larger conjugated system. While this specific molecule is not a traditional conjugated semiconductor, derivatives could be designed for applications in organic electronics. For instance, the amine could be used to link the diaryl ether core to other chromophoric or electroactive units. The development of high-performance organic electro-optic materials is an area of intense research, with a focus on designing chromophores with large hyperpolarizabilities. researching.cn

In polymer chemistry, monomers with specific functional groups are used to build macromolecules with desired properties. [4-(4-Methoxyphenoxy)phenyl]methanamine could potentially serve as a monomer or a precursor to a monomer for various types of polymers. The primary amine group allows for its incorporation into polyamides, polyimides, or polyureas through reactions with dicarboxylic acids, dianhydrides, or diisocyanates, respectively.

The diaryl ether linkage would be expected to impart good thermal stability, chemical resistance, and solubility to the resulting polymers. Poly(arylene ether)s are a class of high-performance polymers known for these properties. The incorporation of a methoxy group could further enhance solubility. The design of macromolecular architectures through controlled polymerization techniques is a key aspect of modern polymer science. dntb.gov.ua Polymers containing phenylphenoxy and related bulky side groups have been investigated for their thermal and optical properties. dtic.mil The structure of [4-(4-Methoxyphenoxy)phenyl]methanamine could be integrated into the main chain or as a pendant group in various polymer architectures, potentially leading to materials with interesting properties for applications in membranes, coatings, or advanced composites. The synthesis of polymers containing triphenylamine (B166846) and methoxy-substituted phenylenevinylene units has been explored for applications in hybrid solar cells, demonstrating the utility of these chemical motifs in functional polymers. researchgate.net

Polymer Type Co-monomer Potential Polymer Properties Potential Applications
PolyamideDiacyl chlorideHigh thermal stability, good mechanical propertiesHigh-performance fibers, engineering plastics
PolyimideDianhydrideExcellent thermal and chemical resistanceElectronics, aerospace applications
PolyureaDiisocyanateElastomeric properties, good adhesionCoatings, adhesives, elastomers

Exploration in Chemical Biology and Molecular Recognition

Extensive literature searches did not yield specific research findings on the application of [4-(4-Methoxyphenoxy)phenyl]methanamine in the fields of chemical biology and molecular recognition. While the structural motifs present in this compound, such as the methoxy and phenoxy groups, are common in biologically active molecules and molecular probes, no detailed studies or data tables concerning the direct use of [4-(4--Methoxyphenoxy)phenyl]methanamine for these purposes have been reported in the available scientific literature.

Research in chemical biology often involves the design and synthesis of molecules that can be used to probe and understand biological systems. Similarly, molecular recognition focuses on the specific binding interactions between molecules. Although derivatives of similar compounds, such as 2-aminothiazoles with methoxyphenoxy substitutions, have been investigated for their antiproliferative activities against cancer cell lines, this research does not directly involve [4-(4-Methoxyphenoxy)phenyl]methanamine. nih.gov

The exploration of novel chemical entities for applications in chemical biology and molecular recognition is an ongoing effort in the scientific community. However, based on currently available information, [4-(4-Methoxyphenoxy)phenyl]methanamine has not been a subject of such investigations. Therefore, there are no detailed research findings or associated data to present in the context of this specific application.

Vi. Advanced Analytical and Spectroscopic Characterization Methodologies for 4 4 Methoxyphenoxy Phenyl Methanamine

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. For [4-(4-Methoxyphenoxy)phenyl]methanamine, these techniques confirm the presence of the amine, aromatic rings, ether linkage, and methoxy (B1213986) group through their characteristic vibrational frequencies.

FTIR Spectroscopy: In FTIR analysis, the primary amine (-NH₂) group typically exhibits two N-H stretching bands in the 3300-3500 cm⁻¹ region (one symmetric, one asymmetric). The C-N stretching vibration is expected around 1020-1250 cm⁻¹. The aromatic C-H stretching appears above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) rings are found in the 1450-1600 cm⁻¹ range. The asymmetric C-O-C stretching of the diaryl ether linkage is a strong, characteristic band typically observed between 1230-1270 cm⁻¹, and the methoxy group's C-O stretch appears around 1020-1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FTIR, particularly for non-polar bonds. The symmetric stretching of the aromatic rings often produces a strong signal. The C-O-C ether linkage and other skeletal vibrations are also observable.

Table 1: Predicted Vibrational Spectroscopy Data for [4-(4-Methoxyphenoxy)phenyl]methanamine
Functional GroupVibrational ModePredicted FTIR Peak (cm⁻¹)Predicted Raman Shift (cm⁻¹)Intensity
Primary Amine (-NH₂)N-H Stretch~3400, ~3300WeakMedium
Primary Amine (-NH₂)N-H Bend~1600WeakMedium
AromaticC-H Stretch3030-3100StrongMedium-Weak
AromaticC=C Stretch1600, 1500, 1450StrongStrong
Diaryl EtherAsymmetric C-O-C Stretch~1245MediumStrong
Methylene (B1212753) (-CH₂-)C-H Stretch2850-2925MediumMedium
Methoxy (-OCH₃)C-H Stretch2835, 2950MediumMedium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure, including the connectivity and environment of each atom. Both ¹H NMR and ¹³C NMR are essential.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For [4-(4-Methoxyphenoxy)phenyl]methanamine, the aromatic protons on the two distinct rings would appear as doublets or multiplets in the ~6.8-7.4 ppm range. The methoxy group (-OCH₃) protons would be a sharp singlet around 3.8 ppm. The benzylic methylene protons (-CH₂-NH₂) would appear as a singlet around 3.7-3.9 ppm, and the amine protons (-NH₂) would present as a broad singlet that can exchange with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The aromatic carbons would resonate in the ~114-160 ppm region. The methoxy carbon is expected around 55 ppm, and the benzylic methylene carbon would appear around 45 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for [4-(4-Methoxyphenoxy)phenyl]methanamine
AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
-NH₂~1.5-2.5 (broad s, 2H)-
-CH₂-NH₂~3.8 (s, 2H)~45
-OCH₃~3.8 (s, 3H)~55.5
Aromatic C-H (H-C-O)~6.9-7.0 (m, 4H)~115, ~120
Aromatic C-H (H-C-CH₂)~7.2-7.3 (m, 4H)~119, ~130
Aromatic Quaternary C-~135, ~150, ~154, ~156

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For [4-(4-Methoxyphenoxy)phenyl]methanamine (C₁₄H₁₅NO₂), the calculated molecular weight is approximately 229.28 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 229. The most prominent fragmentation pathway would likely involve the cleavage of the C-C bond adjacent to the amine, leading to the loss of ·CH₂NH₂ or the formation of a stable benzylic cation. A major fragment ion would be expected at m/z = 213, corresponding to the [M-NH₂]⁺ ion. Another significant fragmentation is the cleavage at the benzylic position to form the [4-(4-methoxyphenoxy)benzyl]⁺ cation at m/z = 214.

Table 3: Predicted Mass Spectrometry Fragmentation Data for [4-(4-Methoxyphenoxy)phenyl]methanamine
m/zProposed Fragment IonFormula
229[M]⁺ (Molecular Ion)[C₁₄H₁₅NO₂]⁺
214[M - NH]⁺ or [M-CH₃]⁺[C₁₄H₁₄O₂]⁺ or [C₁₃H₁₂NO₂]⁺
213[M - NH₂]⁺[C₁₄H₁₃O₂]⁺
198[M - CH₂NH₂]⁺[C₁₃H₁₀O₂]⁺
183[C₁₂H₇O₂]⁺[C₁₂H₇O₂]⁺

Chromatographic Techniques (HPLC, GC, UPLC) for Purity Assessment and Separation

Chromatographic methods are essential for separating the compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing a compound of this polarity. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a modifier like formic acid or trifluoroacetic acid for better peak shape) would be suitable. Detection is typically achieved using a UV detector, monitoring at a wavelength where the aromatic system absorbs strongly (e.g., ~225 nm or ~275 nm).

Gas Chromatography (GC): Due to the primary amine group, GC analysis may require derivatization (e.g., silylation or acylation) to improve thermal stability and chromatographic performance. When coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and identification of volatile impurities. researchgate.netnih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC, a higher-resolution version of HPLC, can provide faster analysis times and better separation efficiency, making it ideal for high-throughput purity screening. lcms.cz

Table 4: Representative HPLC Method for Purity Analysis
ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 225 nm
Expected Retention TimeDependent on exact gradient, typically 5-15 min

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of structure by mapping the atomic positions in a single crystal. This technique would yield precise bond lengths, bond angles, and information about the molecule's conformation and intermolecular interactions (e.g., hydrogen bonding involving the amine group) in the solid state. As of now, the crystal structure of [4-(4-Methoxyphenoxy)phenyl]methanamine has not been deposited in public databases. However, analysis of a related compound, 4-(4-Methoxyphenoxy)aniline, reveals key structural features of the diaryl ether core that would be expected to be similar. nih.gov

Other Spectroscopic and Analytical Methods (e.g., UV-Vis Spectroscopy, Elemental Analysis)

UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which is related to electronic transitions within the molecule. The two aromatic rings constitute the primary chromophore. An absorption maximum (λ_max) would be expected around 225 nm, with a second, broader peak at a longer wavelength, likely around 275-285 nm, characteristic of substituted benzene rings.

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound. The results are compared against the theoretical values calculated from the molecular formula (C₁₄H₁₅NO₂) to support the compound's identity and purity.

Table 5: Theoretical Elemental Analysis for C₁₄H₁₅NO₂
ElementTheoretical Percentage
Carbon (C)73.34%
Hydrogen (H)6.60%
Nitrogen (N)6.11%
Oxygen (O)13.96%

Vii. Broader Academic Impact and Future Research Directions of 4 4 Methoxyphenoxy Phenyl Methanamine Research

Advancements in Benzylamine (B48309) and Aryl Ether Chemical Space

Research into [4-(4-Methoxyphenoxy)phenyl]methanamine and its derivatives contributes significantly to the expansion of the chemical space for both benzylamines and aryl ethers. These structural motifs are present in a wide array of biologically active compounds and functional materials.

The benzylamine core is a key pharmacophore in numerous therapeutic agents. For example, derivatives of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine have been designed and synthesized as potent inhibitors of the PD-1/PD-L1 interaction, a crucial immune checkpoint in cancer therapy rsc.org. The exploration of novel benzylamine structures, such as that found in [4-(4-Methoxyphenoxy)phenyl]methanamine, can lead to the discovery of new therapeutic candidates with improved efficacy and selectivity.

Similarly, the aryl ether linkage is a cornerstone in the development of various functional molecules. Diaryl ethers are integral to a range of natural products and bioactive molecules and are also essential components in advanced polymers used in materials science acs.org. Research into quaternized aryl ether-free polyaromatics, for instance, has shown their potential in the development of alkaline membrane fuel cells due to their exceptional alkaline stability rsc.org. The unique substitution pattern of [4-(4-Methoxyphenoxy)phenyl]methanamine provides a platform for creating novel diaryl ether-based structures with tailored electronic and steric properties for applications in both medicine and materials. For instance, diaryl ether-based compounds have been investigated as inhibitors of P. aeruginosa FabV, an enzyme involved in fatty acid synthesis, highlighting a path to new antibacterial agents nih.gov.

Interdisciplinary Research Opportunities and Collaborations

The dual functionality of [4-(4-Methoxyphenoxy)phenyl]methanamine opens up numerous avenues for interdisciplinary research, fostering collaborations between synthetic chemists, pharmacologists, materials scientists, and computational chemists.

The synthesis of derivatives of [4-(4-Methoxyphenoxy)phenyl]methanamine can be approached through various modern synthetic methodologies. The development of efficient synthetic routes, such as copper-catalyzed Ullmann-type diaryl ether synthesis or palladium-catalyzed C-O bond formation, provides fertile ground for collaboration between organic synthesis and process chemistry experts to enable large-scale production for further studies organic-chemistry.org.

From a medicinal chemistry perspective, the structural backbone of [4-(4-Methoxyphenoxy)phenyl]methanamine can be systematically modified to probe structure-activity relationships (SAR). This involves collaborations with pharmacologists and biochemists to evaluate the biological activity of newly synthesized analogs. For example, similar diaryl ether scaffolds have been explored for their anti-inflammatory properties nih.gov. Computational chemists can play a crucial role in this process by using molecular modeling and quantum chemical techniques, such as Density Functional Theory (DFT), to predict the binding modes of these molecules with biological targets and to rationalize observed biological activities researchgate.net.

In the realm of materials science, the incorporation of the [4-(4-Methoxyphenoxy)phenyl]methanamine scaffold into polymeric structures could lead to new materials with unique properties. Collaborations between polymer chemists and materials engineers would be essential to synthesize and characterize these new polymers, exploring their potential applications in areas such as degradable and sustainable materials, drawing inspiration from research on poly(silyl ether)s mdpi.com.

Emerging Methodologies and Future Outlook in [4-(4-Methoxyphenoxy)phenyl]methanamine Studies

The future study of [4-(4-Methoxyphenoxy)phenyl]methanamine and its analogs will likely be driven by the adoption of cutting-edge research methodologies. High-throughput synthesis and screening techniques can accelerate the discovery of new derivatives with desirable biological or material properties. The use of advanced spectroscopic and crystallographic methods will be crucial for the detailed structural characterization of these novel compounds mdpi.com.

Computational approaches will continue to be pivotal in guiding experimental work. Molecular dynamics simulations can provide insights into the conformational behavior of these flexible molecules and their interactions with biological macromolecules or within a material matrix nih.gov. Furthermore, the application of machine learning and artificial intelligence in drug discovery and materials design could help in predicting the properties of virtual libraries of [4-(4-Methoxyphenoxy)phenyl]methanamine derivatives, thereby prioritizing synthetic efforts.

The future outlook for research on [4-(4-Methoxyphenoxy)phenyl]methanamine is bright, with potential impacts spanning from the development of new therapeutics to the creation of novel functional materials. The continued exploration of this chemical scaffold will undoubtedly contribute to a deeper understanding of the chemical principles governing molecular recognition and material function, paving the way for innovative solutions to challenges in health and technology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [4-(4-Methoxyphenoxy)phenyl]methanamine, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves reductive amination of the corresponding aldehyde precursor (e.g., 4-(4-methoxyphenoxy)benzaldehyde) using sodium cyanoborohydride or catalytic hydrogenation with Pd/C under hydrogen atmosphere . Optimization includes solvent selection (e.g., methanol or THF), pH control (maintaining ~pH 5-6 for imine formation), and monitoring reaction progress via TLC or LC-MS. Yield improvements (typically 60-80%) are achieved by purifying intermediates (e.g., Schiff base) before reduction .

Q. How should researchers characterize the purity and structural integrity of [4-(4-Methoxyphenoxy)phenyl]methanamine?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR (in CDCl3_3 or DMSO-d6_6) to confirm the methoxyphenoxy and benzylamine moieties. Key NMR signals include:

  • A singlet for the methoxy group (~δ 3.8 ppm).
  • Aromatic protons as multiplets in δ 6.8–7.3 ppm.
  • Primary amine protons (δ 1.5–2.5 ppm, broad if free amine).
    Pair with HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Mass spectrometry (ESI+) confirms molecular weight (calc. 245.3 g/mol) .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-protected containers under refrigeration (2–8°C) to prevent oxidation or degradation. For long-term storage, purging with inert gas (N2_2 or Ar) is recommended. Monitor stability via periodic NMR/HPLC checks, particularly for amine oxidation or hydrolysis of the ether linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 1^1H NMR splitting patterns)?

  • Methodological Answer : Discrepancies may arise from rotamers (due to restricted rotation around the phenoxy-aryl bond) or solvent interactions. Use variable-temperature NMR (VT-NMR) to confirm dynamic effects. For example, heating to 60°C in DMSO-d6_6 can coalesce split peaks. Cross-validate with DFT calculations (e.g., Gaussian) to model rotational barriers and predict splitting patterns .

Q. What strategies are effective for designing derivatives of [4-(4-Methoxyphenoxy)phenyl]methanamine with enhanced bioactivity?

  • Methodological Answer : Functionalize the primary amine via:

  • Acylation : React with acyl chlorides (e.g., acetyl chloride) in DCM/TEA to form amides.
  • Suzuki coupling : Introduce aryl/heteroaryl groups at the benzene ring using Pd catalysts (e.g., Pd(PPh3_3)4_4) and boronic acids .
    Screen derivatives via in vitro assays (e.g., receptor binding) and QSAR modeling to prioritize candidates with improved pharmacokinetic properties .

Q. How can solvent effects influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility of Pd catalysts but may deactivate intermediates. Test solvent mixtures (e.g., toluene/ethanol 3:1) to balance reactivity and stability. Monitor reaction progress via GC-MS or in situ IR spectroscopy. For example, ethanol increases reducing capacity in catalytic hydrogenation, while DMF stabilizes palladium intermediates .

Q. What analytical methods are suitable for detecting degradation products under stressed conditions?

  • Methodological Answer : Subject the compound to accelerated degradation (e.g., 40°C/75% RH for 4 weeks or oxidative stress with H2_2O2_2). Analyze via:

  • LC-HRMS : Identify oxidation products (e.g., N-oxide or quinone derivatives).
  • GC-MS : Detect volatile byproducts (e.g., methoxy phenol from ether cleavage).
    Compare degradation pathways with computational tools like Mass Frontier .

Safety and Compliance

Q. What precautions are essential for safe handling during scale-up synthesis?

  • Methodological Answer : Use explosion-proof equipment for hydrogenation reactions. Employ fume hoods with HEPA filters to avoid amine vapor exposure. Quench excess reagents (e.g., NaBH4_4) with isopropanol/water mixtures. Waste containing halogenated byproducts must be segregated and treated via neutralization (e.g., with NaHCO3_3) before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.